molecular formula C12H22ClNO4 B13640580 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate

Cat. No.: B13640580
M. Wt: 279.76 g/mol
InChI Key: DIAFGSQCNAPFIH-UHFFFAOYSA-N
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Description

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate typically involves the protection of the amino group of hexanoic acid with a tert-butoxycarbonyl (Boc) group, followed by chloromethylation. The reaction conditions often include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted amino acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Hydrolysis: Formation of the free amino acid.

Scientific Research Applications

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The Boc protecting group stabilizes the compound, allowing for selective reactions at the chloromethyl site. Upon deprotection, the free amino group can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate is unique due to its specific chain length and the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in the synthesis of peptides and other biologically active molecules .

Properties

IUPAC Name

chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAFGSQCNAPFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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